5-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole
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Overview
Description
5-(2-Methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole is a chemical compound characterized by its unique molecular structure, which includes a methoxy group, a nitro group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole typically involves the following steps:
Nitration: The starting material, 2-methoxyphenol, undergoes nitration to introduce the nitro group, resulting in 2-methoxy-3-nitrophenol.
Triazole Formation: The nitro-substituted phenol is then reacted with hydrazine and formic acid to form the triazole ring, yielding the final product.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as iron and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso derivatives and nitrate esters.
Reduction Products: Amines and hydroxylamines.
Substitution Products: Derivatives with different substituents on the phenyl ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities. Medicine: The compound has shown potential as an antimicrobial and anticancer agent, making it a candidate for drug development. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
5-Methoxy-2-nitrophenol: Similar in structure but lacks the triazole ring.
1-Methyl-1H-1,2,4-triazole: Similar in the triazole ring but lacks the nitro and methoxy groups.
2-Methoxy-3-nitrophenol: Similar in the nitro and methoxy groups but lacks the triazole ring.
Uniqueness: 5-(2-Methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole is unique due to the combination of the methoxy group, nitro group, and triazole ring, which imparts distinct chemical and biological properties compared to its similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for innovation in drug development, industrial chemistry, and biological research.
Properties
Molecular Formula |
C10H10N4O3 |
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Molecular Weight |
234.21 g/mol |
IUPAC Name |
5-(2-methoxy-3-nitrophenyl)-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C10H10N4O3/c1-13-10(11-6-12-13)7-4-3-5-8(14(15)16)9(7)17-2/h3-6H,1-2H3 |
InChI Key |
GSEOPPSXZJTEBB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)C2=C(C(=CC=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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